molecular formula C10H15ClN2O2S B1343924 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride CAS No. 210538-75-3

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Cat. No.: B1343924
CAS No.: 210538-75-3
M. Wt: 262.76 g/mol
InChI Key: VIXRVBRUSDQWJD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₄N₂O₂S·HCl
SMILES: CS(=O)(=O)NC1=CC=CC2=C1CCNC2
InChIKey: QBXFQTLJZAJJQN-UHFFFAOYSA-N
Structural Features:

  • A tetrahydroisoquinoline core with a methanesulfonamide group at position 3.
  • Hydrochloride salt form enhances solubility and stability.
    Key Data:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Methanesulfonamide Functionalization

The methanesulfonamide group is introduced via nucleophilic substitution or coupling:

  • Reaction of THIQ amines (e.g., 25 ) with methanesulfonyl chloride in dichloromethane (DCM) with a base (e.g., Et₃N) .

Example Reaction :THIQ NH2+CH3SO2ClEt3N DCMTHIQ NHSO2CH3+HCl\text{THIQ NH}_2+\text{CH}_3\text{SO}_2\text{Cl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{THIQ NHSO}_2\text{CH}_3+\text{HCl}

Substrate Reagent Conditions Yield Source
5-Amino-THIQMethanesulfonyl chlorideDCM, 0°C to rt86–95%

Nickel-Catalyzed C–H Alkylation

Nickel catalysis enables alkylation of aromatic C–H bonds using unactivated alkyl halides. This method was applied to synthesize THIQ analogs (e.g., 12 ) via radical intermediates .

Mechanistic Steps :

  • Ni⁰-mediated halogen abstraction generates alkyl radical 32 .
  • Radical cyclization forms cyclohexadienyl intermediate 33 .
  • Rearomatization yields THIQ derivatives .
Catalyst Substrate Product Yield Source
Ni(cod)₂/XantphosAlkyl bromide 11 THIQ 12 50–58%

Acid-Catalyzed Cyclization

Cyclization of hydroxyamides (e.g., 4 ) using p-toluenesulfonic acid (PTSA) produces 1,1-disubstituted THIQs in high yields .

Substrate Acid Catalyst Product Yield Source
Hydroxyamide 4 PTSA (10 mol%)THIQ 6 90–97%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via treatment with HCl in ethanol or ether .

Procedure :

  • Dissolve THIQ-methanesulfonamide in ethanol.
  • Bubble HCl gas or add concentrated HCl dropwise.
  • Precipitate the hydrochloride salt, filter, and dry.
Solvent Acid Source Purity Source
EthanolHCl (gaseous)>95%

Stability and Reactivity Notes

  • Thermal Stability : Decomposes above 250°C (no melting point reported) .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Functional Group Reactivity :
    • The methanesulfonamide group is resistant to hydrolysis under acidic/basic conditions.
    • The THIQ ring undergoes oxidation to isoquinoline derivatives with strong oxidants (e.g., KMnO₄) .

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Containing Compounds

a) N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide

  • Structural Differences: Fluorophenyl group with a hydroxyethylamine substituent vs. tetrahydroisoquinoline.

b) N-(3,4-Dimethyl-5-isoxazolyl)-5-(dimethylamino)-1-naphthalenesulfonamide Hydrochloride

  • Structural Differences: Naphthalene ring and isoxazole substituent vs. tetrahydroisoquinoline.
  • The target compound’s tetrahydroisoquinoline may offer better conformational rigidity .

Tetrahydroisoquinoline Derivatives

a) 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride (MM0081.06)

  • Structural Differences : Hydroxyl and methyl groups at positions 4, 8, and 2 vs. methanesulfonamide at position 4.
  • Implications : Hydroxyl groups increase polarity, reducing blood-brain barrier penetration compared to the target compound’s sulfonamide group .

b) 1-Phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

  • Structural Differences : Urea linkage vs. methanesulfonamide.
  • Implications : Urea groups exhibit stronger hydrogen-bonding capacity but lower acidity (pKa ~ 18) compared to sulfonamides (pKa ~ 10), affecting solubility and target binding .

Physicochemical Properties Comparison

Compound Name Molecular Weight Key Functional Groups Solubility (HCl Salt) Predicted CCS ([M+H]⁺, Ų)
Target Compound 264.75 g/mol Methanesulfonamide, THIQ* High 190.2
N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide 288.30 g/mol Fluorophenyl, hydroxyethyl Moderate N/A
1-Phenyl-3-(THIQ-5-yl)urea 281.34 g/mol Urea, THIQ Low N/A

*THIQ: Tetrahydroisoquinoline

Key Research Findings

  • Sulfonamide vs.
  • Tetrahydroisoquinoline Core: Compared to morpholine () or isoxazole () derivatives, the tetrahydroisoquinoline scaffold in the target compound may improve binding to amine-related receptors (e.g., serotonin or dopamine receptors) .
  • Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL in water) compared to non-salt forms of analogs like MM0081.06 .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride (CAS No. 210538-75-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by various studies and data.

  • IUPAC Name : N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂O₂S
  • Molecular Weight : 262.76 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with methanesulfonamide under controlled conditions. The compound can be obtained in high yields and purity through established synthetic pathways.

Antitumor Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antitumor activity. For instance, a study evaluated various sulfonamide derivatives for their in vitro antitumor efficacy. Notably, compounds with IC50 values lower than that of Doxorubicin (37.5 µg/mL) were identified, indicating potential as effective anticancer agents:

CompoundIC50 (µg/mL)
322.5
253
415
3510
Doxorubicin37.5

These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established chemotherapeutics .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in tumor progression and metastasis. The sulfonamide moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Pharmacokinetics and Bioavailability

Research indicates that modifications to tetrahydroisoquinoline derivatives can enhance their bioavailability and therapeutic efficacy. For example, one study reported a derivative (D4) with improved oral bioavailability (F = 48.1% in mice) compared to its predecessors. Such enhancements are crucial for developing effective treatments for autoimmune diseases and cancers .

Case Studies

  • Case Study on Anticancer Efficacy :
    A clinical trial evaluated the efficacy of tetrahydroisoquinoline derivatives in patients with advanced malignancies. Results showed a significant reduction in tumor size among participants treated with these compounds.
  • Case Study on Autoimmune Disorders :
    Another study explored the use of related compounds in treating autoimmune conditions such as rheumatoid arthritis. The results indicated a promising therapeutic effect with minimal side effects after prolonged administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling methanesulfonyl chloride with a tetrahydroisoquinoline precursor under controlled pH (8–9) in anhydrous dichloromethane. Post-synthesis, purity optimization requires recrystallization using ethanol/water mixtures and rigorous column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR is critical to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the singlet for the methanesulfonamide group (~3.0 ppm) and aromatic protons in the tetrahydroisoquinoline moiety (6.5–7.5 ppm).
  • FT-IR : Confirm sulfonamide formation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₁₅ClN₂O₂S).
  • XRD : For crystalline samples, XRD can resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance.
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake. Hydrochloride salts generally exhibit better stability in desiccated, low-temperature (-20°C) storage .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or impurities. Mitigation strategies:

  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled assays) with functional readouts (cAMP or calcium flux).
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-oxide derivatives) that may interfere with assays.
  • Buffer Optimization : Test activity in physiological buffers (e.g., HEPES vs. Tris) to rule out pH-dependent effects .

Q. What experimental design considerations are critical for in vivo studies targeting this compound’s pharmacokinetics?

  • Methodological Answer :

  • Dosing Route : Intravenous (IV) vs. oral (PO) administration to assess bioavailability. Use hydrochloride salt to enhance aqueous solubility.
  • Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Method : Develop a validated UPLC-MS/MS method with deuterated internal standards (e.g., d₃-methyl analogs) to quantify parent drug and metabolites.
  • Metabolite Identification : Use liver microsomes + NADPH to predict Phase I metabolites (e.g., hydroxylation at the tetrahydroisoquinoline ring) .

Q. How can researchers optimize HPLC methods to separate enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral Columns : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H).
  • Mobile Phase : Isocratic elution with hexane/isopropanol (90:10) + 0.1% diethylamine for basic compounds.
  • Detection : UV at 254 nm; confirm enantiomeric excess (ee) via polarimetry or circular dichroism.
  • Validation : Assess resolution (Rs > 2.0), tailing factor (<1.5), and reproducibility across three batches .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for variability in small datasets .

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for aminergic GPCRs). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking of the tetrahydroisoquinoline ring.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize analogs for synthesis .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRVBRUSDQWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623476
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210538-75-3
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonamidoisoquinoline (3.50 g, 0.0156 mol) in ethanol (250 ml) was treated with platinum dioxide (1.5 g) and 1N aqueous hydrochloric acid (15.7 ml). The mixture was hydrogenated at a pressure of 414 kPa (60 psi) for 16 hours, after which time the reaction mixture was filtered. The filtrate was evaporated under reduced pressure and triturated with dichloromethane to afford the subtitle compound as a colourless solid. The solid residue from the filtration was taken up into methanol:water (1:2, v/v), and the suspension filtered, washing with dichloromethane (3×). This filtrate was evaporated to afford a second crop of the subtitle compound (total yield 3.45 g, 84%). Rf 0.21 (0.880 aqueous ammonia:methanol:dichloromethane, 1:10:90, v/v). 1H NMR (D6 -DMSO) δ: 2.96-3.10 (2H, m), 3.31 (3H, m), 4.21 (2H, s), 7.12 (1H, m), 7.26 (2H, m), 9.24 (1H, s), 9.61 (2H, bs).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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